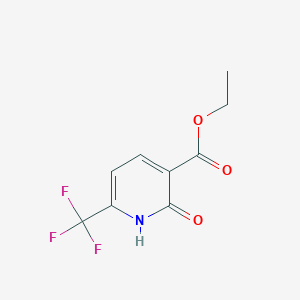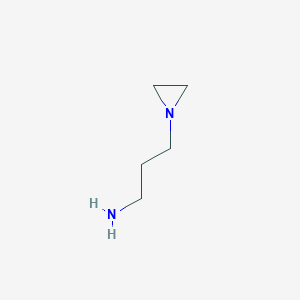
1-(3-氨基丙基)氮丙啶
描述
1-(3-Aminopropyl)aziridine is an organic compound that features a three-membered aziridine ring with an aminopropyl substituent Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
科学研究应用
1-(3-Aminopropyl)aziridine has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
作用机制
Target of Action
1-(3-Aminopropyl)aziridine, also known as 1-Aziridinepropanamine, primarily targets the aziridine ring, a three-membered ring in organic chemistry . The aziridine ring is similar to epoxides, with the oxygen atom replaced by a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .
Mode of Action
The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
Aziridines are inherently strained, making them highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Result of Action
Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms . This strongly indicates that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .
Action Environment
The action of 1-(3-Aminopropyl)aziridine is influenced by environmental factors such as the presence of nucleophiles and the pH of the environment. The aziridine ring can be activated in the presence of electron-withdrawing substituents and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids .
生化分析
Biochemical Properties
The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . This strain influences the reactivity of aziridines, making them attractive for study in terms of reactivity and pharmacodynamic action .
Cellular Effects
Aziridines have been found to have anticancer, antibacterial, and antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and microorganisms . This suggests that 1-(3-Aminopropyl)aziridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Aziridines are known to undergo ring-opening reactions in the presence of nucleophiles, imparting useful alkylating properties . This suggests that 1-(3-Aminopropyl)aziridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action . This suggests that the effects of 1-(3-Aminopropyl)aziridine may change over time in laboratory settings, including potential changes in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Aziridines are known to be involved in various metabolic pathways . This suggests that 1-(3-Aminopropyl)aziridine may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
The localization of a protein can be predicted based on its amino acid sequence . This suggests that 1-(3-Aminopropyl)aziridine may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with 3-aminopropylamine under controlled conditions. Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines using primary amines under basic conditions .
Industrial Production Methods: Industrial production of 1-(3-Aminopropyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions: 1-(3-Aminopropyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen, leading to the formation of different products.
Substitution Reactions: The compound can participate in substitution reactions where the aminopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Metal catalysts and Lewis acids are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the nucleophile and reaction conditions. For example, ring-opening with amines can lead to the formation of polyamines, which have various industrial applications .
相似化合物的比较
Aziridine: The parent compound with a three-membered ring and no substituents.
Azetidine: A four-membered ring analog with similar reactivity but different ring strain and properties.
N-Alkylaziridines: Aziridines with alkyl substituents that modify their reactivity and applications.
Uniqueness: 1-(3-Aminopropyl)aziridine is unique due to the presence of the aminopropyl group, which enhances its reactivity and expands its range of applications compared to unsubstituted aziridines and other similar compounds. This makes it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
3-(aziridin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAFMCFYSTCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147945 | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-65-7 | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





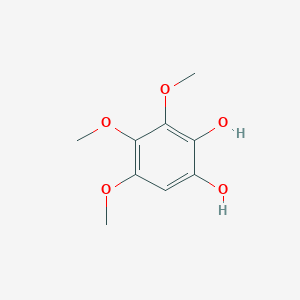
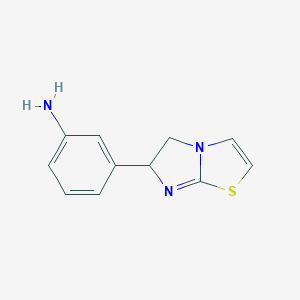
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
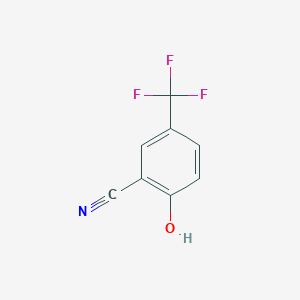
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
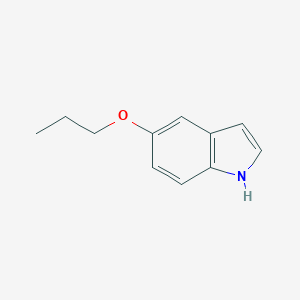

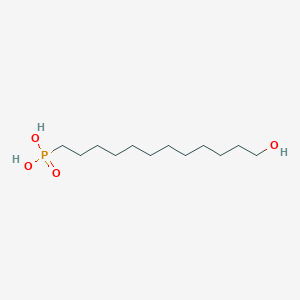
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

